molecular formula C14H8ClN3O3S B5808827 N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B5808827
M. Wt: 333.7 g/mol
InChI Key: OBMZVKLPMZQXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as NBQX, is a chemical compound that belongs to the family of benzothiazole derivatives. It is a potent and selective antagonist of the glutamate receptor, which plays a crucial role in the central nervous system. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide acts as a selective antagonist of the glutamate receptor, specifically the AMPA subtype. It blocks the action of glutamate, a neurotransmitter that plays a key role in the central nervous system. By blocking the action of glutamate, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the excitability of neurons, which can lead to a reduction in seizure activity and neuroprotection.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and aspartate. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to neuroinflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has also been shown to increase the expression of neurotrophic factors, which can promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective antagonist of the glutamate receptor, which makes it an excellent tool for studying the role of glutamate in the central nervous system. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been extensively studied, and its effects are well-characterized. However, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide also has some limitations. It is a chemical compound that requires careful handling and storage. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide can have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One area of interest is the development of new analogs of N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide that may have improved potency or selectivity. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been investigated for its potential use in combination with other drugs for the treatment of neurological disorders. Finally, there is ongoing research to better understand the mechanisms underlying the neuroprotective effects of N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide, which may lead to the development of new therapies for neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with 2-mercaptobenzoic acid to form 4-chloro-2-nitrobenzoic acid. This intermediate is then reacted with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride, which is further reacted with 2-aminobenzenethiol to form N-(4-chloro-2-nitrophenyl)-2-mercaptobenzamide. Finally, this compound is reacted with 4-nitrobenzoyl chloride to form N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-2-1-3-11-12(10)16-14(22-11)17-13(19)8-4-6-9(7-5-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMZVKLPMZQXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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